

Application Notes and Protocols: APcK110

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APcK110

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Introduction

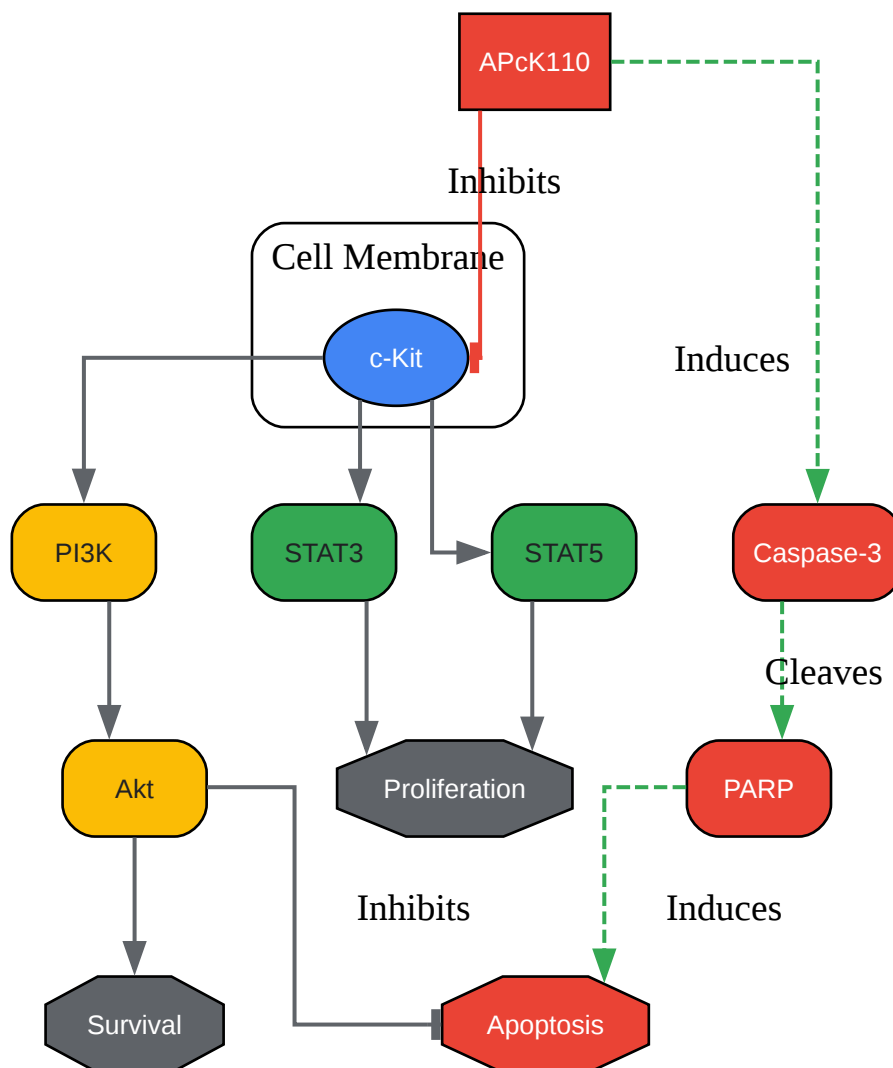
APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.^{[1][2][3]} It has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis.^{[1][3]} **APcK110** exerts its effects by inhibiting the phosphorylation of Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.^{[1][3]} These application notes provide detailed protocols for in vitro and in vivo experimental evaluation of **APcK110**.

Chemical Properties

Property	Value	Reference
Chemical Name	6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine	
Molecular Formula	C ₂₀ H ₁₆ FN ₃ O ₂	[4]
Molecular Weight	349.36 g/mol	[4]
CAS Number	1001083-74-4	[4]
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in DMSO	[4]
Storage	Store at -20°C	[4]

Mechanism of Action

APcK110 is a structure-based designed inhibitor of the c-Kit kinase.[1][2] It effectively blocks the phosphorylation of c-Kit, thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt and STAT pathways.[1][3] This inhibition of signaling leads to cell cycle arrest and induction of caspase-dependent apoptosis.[1]



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Figure 1: APcK110 Signaling Pathway.

In Vitro Activity

APcK110 has demonstrated potent anti-proliferative activity against various AML and mastocytosis cell lines.

Cell Line	Description	IC ₅₀ (nM)	Reference
OCI/AML3	Human AML, SCF-responsive, wild-type KIT	175	[4]
HMC1.2	Mastocytosis, KITV560G and KITD816V mutations	Proliferation inhibited	[1][3]
OCIM2	Human AML, SCF-responsive, wild-type KIT	Marginally affected	[5]
BaF3 (mutant KIT)	Murine pro-B cells expressing mutant KIT	Stronger inhibition than wild-type	[1]
BaF3 (wild-type)	Murine pro-B cells, IL-3 dependent	Inhibition observed	[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of **APcK110** on cancer cell lines.

Materials:

- **APcK110**
- Target cell lines (e.g., OCI/AML3, HMC1.2)
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **APcK110** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **APcK110** dilutions (e.g., 50, 100, 250, and 500 nM) to the respective wells.[6] Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Figure 2: MTT Assay Workflow.

Western Immunoblotting for Phosphorylation Analysis

This protocol is used to determine the effect of **APcK110** on the phosphorylation of Kit and its downstream targets.

Materials:

- **APcK110**
- Target cell lines (e.g., OCI/AML3)
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Kit, anti-Kit, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **APcK110** for a specified time (e.g., 2 hours).
- Lyse the cells with lysis buffer and quantify the protein concentration.
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to assess the effect of **APcK110** on cell cycle progression.

Materials:

- **APcK110**
- Target cell lines (e.g., OCI/AML3)
- Phosphate-buffered saline (PBS)
- 1% Paraformaldehyde in PBS
- Absolute ethanol
- Propidium iodide (PI) staining buffer (50 µg/mL PI, 10 µg/mL RNase in PBS)
- Flow cytometer

Procedure:

- Incubate 5×10^6 cells with **APcK110** (e.g., 500 nM for 2 hours).[1]
- Pellet the cells and wash with PBS.
- Resuspend the cell pellet in 2 mL of 1% paraformaldehyde in PBS and incubate for 15 minutes at 4°C.[1]

- Wash the cells with PBS and resuspend in 2 mL of absolute ethanol. Store at -20°C until staining.[\[1\]](#)
- Wash the stored cells twice with PBS.[\[1\]](#)
- Resuspend the cells in 0.5 mL of PI staining buffer and incubate for 1 hour at room temperature in the dark.[\[1\]](#)
- Analyze the cell cycle distribution using a flow cytometer. An increase in the sub-G₀ fraction is indicative of apoptosis.[\[1\]](#)

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis induced by **APcK110**.

Materials:

- **APcK110**
- Caspase inhibitor Z-VAD-FMK (optional)
- Target cell lines (e.g., OCI/AML3)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- (Optional) Pre-incubate cells with 20 µM of the caspase inhibitor Z-VAD-FMK for one hour.[\[1\]](#)
- Treat cells with **APcK110** (e.g., 500 nM) overnight.[\[1\]](#)
- Harvest and wash the cells with PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes at room temperature in the dark.

- Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) can be quantified. In OCI/AML3 cells, **APcK110** treatment (500 nM) increased the apoptotic rate from a baseline of 21% to 73%, which was reduced to 26% with Z-VAD-FMK pre-incubation.[1]

In Vivo Efficacy Studies

APcK110 has demonstrated anti-tumor activity in a xenograft mouse model of AML.[7]

AML Xenograft Mouse Model

Animal Model:

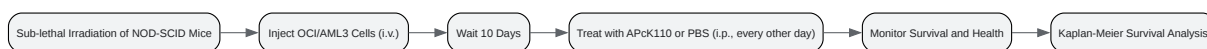
- 8-week-old female NOD-SCID mice.

Procedure:

- Sub-lethally irradiate the mice (30 cGy whole-body X-ray radiation).
- Inject 1×10^5 OCI/AML3 cells intravenously.
- Ten days post-injection, begin treatment with **APcK110** or vehicle control (PBS) administered intraperitoneally every other day.[7]
- Monitor the mice for signs of morbidity, weight loss (>20%), or inability to access food and water.
- Survival is monitored, and Kaplan-Meier survival analysis is performed to assess the efficacy of **APcK110**. [7]
- Upon sacrifice, perform necropsy and histological analysis of marrow, blood, and organs to confirm AML infiltration.

Results:

- Mice treated with **APcK110** showed a significant extension in survival compared to the control group ($p = 0.02$). [7]



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Figure 3: In Vivo Xenograft Model Workflow.

Conclusions

APcK110 is a promising c-Kit inhibitor with potent in vitro and in vivo activity against AML.[7] The protocols outlined in these application notes provide a framework for the preclinical evaluation of **APcK110** and similar compounds. Further investigation in toxicology and clinical studies is warranted.[7]

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- To cite this document: BenchChem. [Application Notes and Protocols: APcK110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683967#apck110-experimental-protocol]

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